4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol

Catalog No.
S13901688
CAS No.
M.F
C17H13BrN2O
M. Wt
341.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol

Product Name

4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol

IUPAC Name

4-bromo-2-methyl-6-(naphthalen-1-yldiazenyl)phenol

Molecular Formula

C17H13BrN2O

Molecular Weight

341.2 g/mol

InChI

InChI=1S/C17H13BrN2O/c1-11-9-13(18)10-16(17(11)21)20-19-15-8-4-6-12-5-2-3-7-14(12)15/h2-10,21H,1H3

InChI Key

GKLZHXSFWWNFHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)N=NC2=CC=CC3=CC=CC=C32)Br

4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol is an organic compound characterized by its complex structure, which includes a bromine atom, a methyl group, and a naphthyldiazenyl moiety attached to a phenolic ring. Its molecular formula is C15H14BrN3OC_{15}H_{14}BrN_3O, and it has a molecular weight of approximately 348.19 g/mol. The compound is notable for its potential applications in various fields, including dye synthesis and biological research.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Reduction Reactions: The azo group may be reduced to form amines.
  • Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other derivatives.

Common Reagents and Conditions

  • Substitution: Typically involves reagents like sodium amide in polar solvents.
  • Reduction: Reducing agents such as lithium aluminum hydride are used in anhydrous conditions.
  • Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

The synthesis of 4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol can be achieved through several methods:

  • Bromination of 2-Methylphenol: This involves treating 2-methylphenol with bromine under controlled conditions to introduce the bromine substituent at the appropriate position.
  • Azo Coupling Reaction: The naphthyldiazenyl group can be introduced through an azo coupling reaction with diazonium salts derived from naphthalene derivatives.
  • Phenolic Hydroxyl Group Modification: Subsequent reactions can modify the hydroxyl group for enhanced reactivity or solubility.

4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol has several applications:

  • Dye Synthesis: It serves as an intermediate in the production of azo dyes, which are widely used in textiles and other industries.
  • Biological Research: Its potential biological activities make it a candidate for further research in pharmacology and medicinal chemistry.
  • Chemical Sensors: The compound may also find applications in developing sensors due to its reactive properties.

Interaction studies focus on how 4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol interacts with various biological systems:

  • Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit specific enzymes, potentially affecting metabolic pathways.
  • Binding Affinity: The unique structure allows for potential binding interactions with receptors, influencing physiological responses.

These interactions warrant further investigation to understand the full scope of its biological effects.

Several compounds share structural similarities with 4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol, each exhibiting unique properties:

Compound NameStructure CharacteristicsNotable Differences
4-Bromo-2-methylphenolContains bromine and methyl groups on the phenolic ringLacks the naphthyldiazenyl moiety
4-BromoanilineA simple aniline derivative with a bromine substituentNo phenolic hydroxyl group; primarily used in dyes
4-Bromo-2,6-dimethylphenolTwo methyl groups on the phenolic ringDoes not contain a naphthyl or azo component
4-BromophenolBasic brominated phenolSimpler structure; lacks methyl and naphthyl groups

Uniqueness

The uniqueness of 4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol lies in its combination of functional groups that enhance its reactivity and potential applications. The presence of both the bromine atom and the naphthyldiazenyl group allows for diverse chemical behavior not seen in simpler analogs, making it a valuable compound for research and industrial applications.

XLogP3

5.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

340.02113 g/mol

Monoisotopic Mass

340.02113 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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